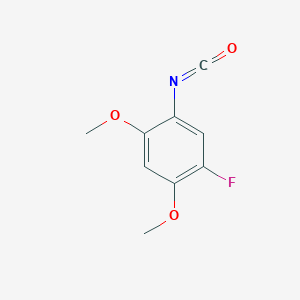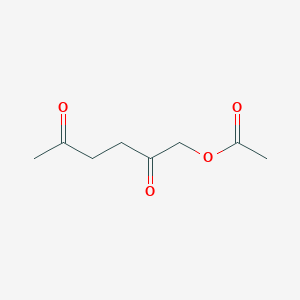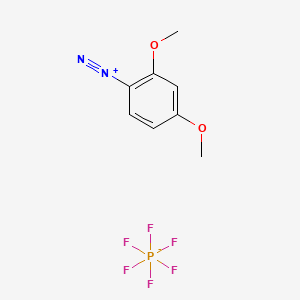
2,4-Dimethoxybenzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. The hexafluorophosphate (PF₆⁻) serves as the counterion. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) typically involves the diazotization of 2,4-dimethoxyaniline. The process begins with the reaction of 2,4-dimethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with hexafluorophosphoric acid to form the desired benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) .
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-), follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or alkyl groups.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution by Hydroxyl Group: This reaction typically involves warming the diazonium salt in aqueous solution, leading to the formation of phenol and nitrogen gas.
Substitution by Halogens: For example, the reaction with potassium iodide in cold conditions results in the formation of iodobenzene.
Coupling Reactions: These reactions are often carried out in alkaline conditions with phenols or aromatic amines, resulting in the formation of azo compounds.
Major Products Formed
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Analytical Chemistry: Utilized in the detection and quantification of phenols and aromatic amines through coupling reactions.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) involves the generation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. In substitution reactions, the diazonium group is replaced by nucleophiles such as hydroxide or halide ions. In coupling reactions, the diazonium group forms a bond with nucleophilic aromatic compounds, resulting in the formation of azo compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with chloride as the counterion.
Benzenediazonium Tetrafluoroborate: Similar diazonium compound with tetrafluoroborate as the counterion.
2,4-Dimethoxybenzenediazonium Chloride: Similar structure with chloride as the counterion.
Uniqueness
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is unique due to the presence of the hexafluorophosphate counterion, which provides greater stability compared to other diazonium salts. The 2,4-dimethoxy substitution on the benzene ring also influences its reactivity and applications, making it distinct from other diazonium compounds .
Propriétés
Numéro CAS |
61286-65-5 |
|---|---|
Formule moléculaire |
C8H9F6N2O2P |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
2,4-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
Clé InChI |
FTXMPOWAMINQQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
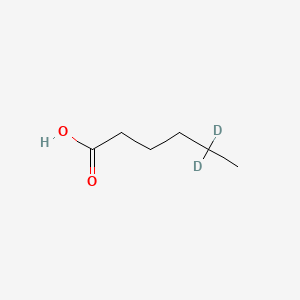

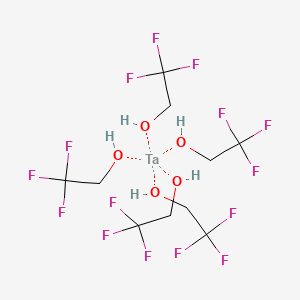
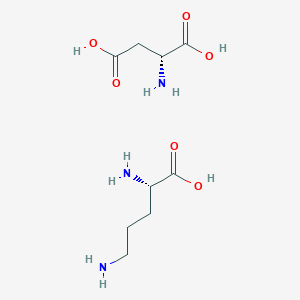
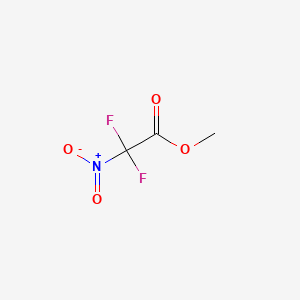

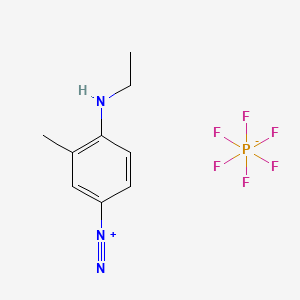
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)

